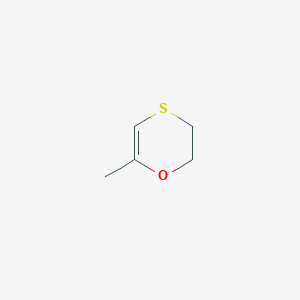
2-Methyl-5,6-dihydro-1,4-oxathiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5,6-dihydro-1,4-oxathiine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This reaction is typically carried out in the presence of a base such as diisopropylamine in tetrahydrofuran at 45°C for 14 hours . Another method involves the reaction of ethyl 2-chloroacetoacetate with 2-mercaptoethanol, followed by cyclization and water removal under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of raw materials and optimization of reaction conditions for higher yields.
化学反応の分析
Types of Reactions
2-Methyl-5,6-dihydro-1,4-oxathiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxathiine derivatives.
科学的研究の応用
2-Methyl-5,6-dihydro-1,4-oxathiine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals, particularly fungicides.
作用機序
The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine involves the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. By binding to the quinone reduction site of the enzyme complex, the compound prevents ubiquinone from binding, thereby disrupting the electron transport chain and energy production .
類似化合物との比較
Similar Compounds
特性
CAS番号 |
3643-97-8 |
|---|---|
分子式 |
C5H8OS |
分子量 |
116.18 g/mol |
IUPAC名 |
6-methyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C5H8OS/c1-5-4-7-3-2-6-5/h4H,2-3H2,1H3 |
InChIキー |
YZVJOJNVIJLQAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CSCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)

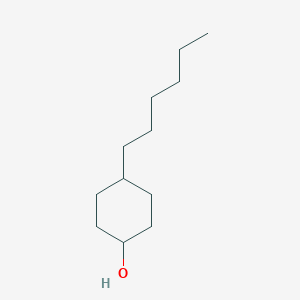
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
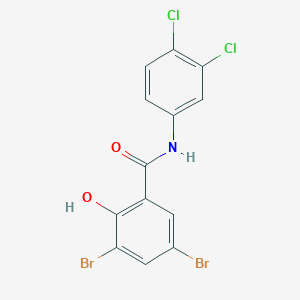

![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)
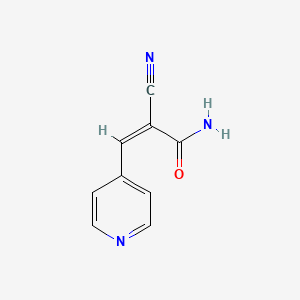
![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)
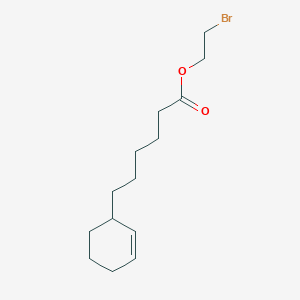
![N-(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B14164124.png)
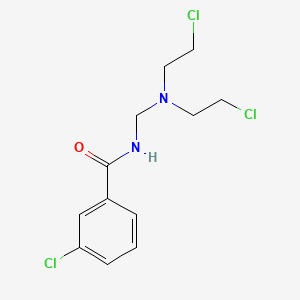
![N-benzhydryl-2-[(8-butyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide](/img/structure/B14164147.png)
